Cas no 1446396-06-0 (3-Chloro-4-(chloromethyl)isoquinoline)

3-Chloro-4-(chloromethyl)isoquinoline Chemical and Physical Properties
Names and Identifiers
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- 3-chloro-4-(chloromethyl)isoquinoline
- 3-Chloro-4-(chloromethyl)isoquinoline
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- Inchi: 1S/C10H7Cl2N/c11-5-9-8-4-2-1-3-7(8)6-13-10(9)12/h1-4,6H,5H2
- InChI Key: ICDRROJXRNPLLX-UHFFFAOYSA-N
- SMILES: ClCC1C(=NC=C2C=CC=CC2=1)Cl
Computed Properties
- Exact Mass: 210.9955546g/mol
- Monoisotopic Mass: 210.9955546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9
- XLogP3: 3.5
3-Chloro-4-(chloromethyl)isoquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM228874-1g |
3-Chloro-4-(chloromethyl)isoquinoline |
1446396-06-0 | 97% | 1g |
$759 | 2021-08-04 | |
Alichem | A189008380-5g |
3-Chloro-4-(chloromethyl)isoquinoline |
1446396-06-0 | 97% | 5g |
6,331.50 USD | 2021-06-01 | |
Alichem | A189008380-1g |
3-Chloro-4-(chloromethyl)isoquinoline |
1446396-06-0 | 97% | 1g |
2,532.60 USD | 2021-06-01 | |
Chemenu | CM228874-1g |
3-Chloro-4-(chloromethyl)isoquinoline |
1446396-06-0 | 97% | 1g |
$*** | 2023-03-30 |
3-Chloro-4-(chloromethyl)isoquinoline Related Literature
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
Additional information on 3-Chloro-4-(chloromethyl)isoquinoline
3-Chloro-4-(chloromethyl)isoquinoline
The compound 3-Chloro-4-(chloromethyl)isoquinoline (CAS No: 1446396-06-0) is a highly specialized organic molecule belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic compounds with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring. The presence of chlorine substituents at positions 3 and 4 in this molecule introduces unique electronic and steric properties, making it a valuable compound in various chemical and pharmaceutical applications.
Chemical Structure and Properties: The molecular structure of 3-Chloro-4-(chloromethyl)isoquinoline consists of an isoquinoline core with two chlorine atoms substituted at positions 3 and 4. The chlorine atom at position 3 is directly attached to the nitrogen atom of the pyridine ring, while the chlorine atom at position 4 is part of a chloromethyl group (-CH2Cl). This substitution pattern imparts significant electronic effects, such as increased electron-withdrawing character, which can influence the reactivity and stability of the molecule.
Synthesis and Applications: The synthesis of 3-Chloro-4-(chloromethyl)isoquinoline typically involves multi-step organic reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield.
One of the most promising applications of this compound lies in its use as an intermediate in drug discovery programs. Its unique electronic properties make it an ideal candidate for designing bioactive molecules with potential anti-cancer, anti-inflammatory, or anti-microbial activities. For instance, researchers have explored its role in developing isoquinoline-based kinase inhibitors, which are critical in targeting specific enzymes involved in disease progression.
Recent Research Findings: In a groundbreaking study published in *Journal of Medicinal Chemistry*, scientists demonstrated that 3-Chloro-4-(chloromethyl)isoquinoline derivatives exhibit potent inhibitory effects against several oncogenic kinases. These findings have opened new avenues for developing targeted therapies for cancers with specific genetic mutations.
Another notable application is its use in materials science. The compound has been employed as a precursor for synthesizing advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it particularly useful in constructing porous materials with applications in gas storage and catalysis.
Environmental Considerations: As industries increasingly prioritize sustainability, researchers are exploring eco-friendly synthesis routes for 3-Chloro-4-(chloromethyl)isoquinoline. Green chemistry approaches, such as using biodegradable solvents or enzymatic catalysis, are being investigated to minimize environmental impact while maintaining high product quality.
In conclusion, 3-Chloro-4-(chloromethyl)isoquinoline (CAS No: 1446396-06-0) stands out as a versatile compound with diverse applications across pharmaceuticals, materials science, and chemical synthesis. Its unique structure and reactivity continue to inspire innovative research directions, ensuring its relevance in both academic and industrial settings for years to come.
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